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Cat. No.: B1305841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern
Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms, represents a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique

electronic properties, metabolic stability, and ability to participate in various non-covalent

interactions have made it a cornerstone in the design of novel therapeutic agents and

agrochemicals.[3] Isoxazole derivatives exhibit a remarkable breadth of biological activities,

including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4] The

versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-

tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific

derivative, 5-(4-methylphenyl)isoxazole-3-carboxaldehyde, providing a comprehensive

overview of its synthesis, properties, and potential applications for researchers in drug

discovery and related fields.

Molecular Overview: 5-(4-methylphenyl)isoxazole-3-
carboxaldehyde
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The isoxazole derivative with the molecular formula C11H9NO2 is identified by the IUPAC

name 5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde. This compound features a central

isoxazole ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 3-

position with a formyl (carboxaldehyde) group. The aldehyde functionality, in particular, serves

as a versatile synthetic handle for further molecular elaboration, making this compound a

valuable intermediate.

Table 1: Physicochemical Properties of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde

Property Value Source

IUPAC Name
5-(4-methylphenyl)-1,2-

oxazole-3-carbaldehyde

Synonyms

5-(p-Tolyl)isoxazole-3-

carboxaldehyde, 5-(4-

methylphenyl)-3-

isoxazolecarbaldehyde

CAS Number 640292-02-0 [5]

Molecular Formula C11H9NO2 [5]

Molecular Weight 187.19 g/mol [5]

Melting Point 72 °C

Appearance Solid N/A

InChI Key
MYACDOUALUEBHR-

UHFFFAOYSA-N

Synthesis and Mechanistic Insights
While specific peer-reviewed syntheses for 5-(4-methylphenyl)isoxazole-3-carboxaldehyde are

not extensively documented, its structure lends itself to established and reliable synthetic

methodologies for 3,5-disubstituted isoxazoles. The most common and efficient approach

involves a [3+2] cycloaddition reaction to construct the isoxazole core, followed by functional

group manipulation to install the aldehyde.
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Part 1: Isoxazole Ring Formation via 1,3-Dipolar
Cycloaddition
The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide

and an alkyne.[6][7] For the target molecule, this involves the reaction of an in situ generated 4-

methylbenzonitrile oxide with a propargyl derivative.

A plausible and efficient route starts from 4-methylbenzaldehyde. The aldehyde is first

converted to its corresponding aldoxime, 4-methylbenzaldoxime, by reaction with

hydroxylamine.[8] The aldoxime is then oxidized in situ to the highly reactive 4-

methylbenzonitrile oxide intermediate. This is typically achieved using mild oxidizing agents like

sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[6][8] The nitrile oxide is

immediately trapped by a suitable alkyne, such as propargyl alcohol, to regioselectively form

the 5-substituted isoxazole ring.[8] This reaction yields (5-(p-tolyl)isoxazol-3-yl)methanol.

Step 1: Aldoxime Formation

Step 2: 1,3-Dipolar Cycloaddition

4-Methylbenzaldehyde

4-Methylbenzaldoxime

NH2OH·HCl, Base

4-Methylbenzonitrile Oxide
(in situ from aldoxime + oxidant)

Oxidation (e.g., NCS)
(5-(p-tolyl)isoxazol-3-yl)methanol[3+2] Cycloaddition

Propargyl Alcohol

Click to download full resolution via product page

Figure 1: Proposed synthesis of the isoxazole core via 1,3-dipolar cycloaddition.

Part 2: Oxidation to the Carboxaldehyde
The final step is the oxidation of the primary alcohol, (5-(p-tolyl)isoxazol-3-yl)methanol, to the

desired aldehyde. This transformation can be achieved using a variety of standard oxidizing

agents. The choice of reagent is critical to avoid over-oxidation to the carboxylic acid.
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Table 2: Recommended Oxidation Protocols

Reagent Conditions Advantages Causality

Pyridinium

chlorochromate (PCC)

Dichloromethane

(DCM), room

temperature

High selectivity for

primary alcohols to

aldehydes, mild

conditions.

The chromium(VI)

species is less

reactive than chromic

acid, preventing over-

oxidation.

Dess-Martin

periodinane (DMP)

Dichloromethane

(DCM), room

temperature

Neutral pH, high

efficiency, broad

functional group

tolerance.

The hypervalent

iodine reagent

facilitates a mild and

selective oxidation.

Manganese dioxide

(MnO2)

Dichloromethane

(DCM) or Chloroform

(CHCl3), reflux

Highly selective for

allylic and benzylic-

type alcohols.

The isoxazolyl-

methanol has

activation similar to a

benzylic alcohol,

making it susceptible

to MnO2 oxidation.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of (5-(p-tolyl)isoxazol-3-yl)methanol. To a solution of 4-

methylbenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF),

add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Stir the mixture for 15-20 minutes.

Then, add propargyl alcohol (1.2 eq) followed by triethylamine (1.5 eq) dropwise. Allow the

reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up

involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate),

washing the organic layer, drying, and purification by column chromatography.

Step 2: Oxidation to 5-(4-methylphenyl)isoxazole-3-carboxaldehyde. Dissolve the alcohol

from Step 1 (1.0 eq) in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC)

(1.5 eq) and stir at room temperature. The reaction progress is monitored by TLC. Upon

completion, the mixture is filtered through a pad of silica gel or celite to remove the
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chromium salts, and the filtrate is concentrated. The crude product is then purified by column

chromatography to yield the final aldehyde.

(5-(p-tolyl)isoxazol-3-yl)methanol
5-(4-methylphenyl)isoxazole-

3-carboxaldehyde

Selective Oxidation

Oxidizing Agent
(e.g., PCC, DMP)

Click to download full resolution via product page

Figure 2: Oxidation of the alcohol intermediate to the final carboxaldehyde product.

Spectroscopic Characterization
While a comprehensive, peer-reviewed spectroscopic dataset for this specific molecule is not

readily available, the expected spectral features can be predicted based on its structure and

data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group

protons around δ 2.4 ppm. The aromatic protons of the p-tolyl group will appear as a pair of

doublets in the δ 7.2-7.8 ppm region. A key signal will be the singlet for the isoxazole C4-

proton, typically found around δ 6.5-7.0 ppm. The aldehyde proton will be a highly

deshielded singlet, expected to appear downfield around δ 9.9-10.1 ppm.

¹³C NMR: The carbon NMR will show the methyl carbon around δ 21-22 ppm. The aromatic

and isoxazole ring carbons will resonate in the δ 110-170 ppm range. The aldehyde carbonyl

carbon will be a characteristic signal in the δ 185-195 ppm region.

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O)

stretching vibration from the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other

significant peaks will include C=N and C=C stretching vibrations from the isoxazole and

aromatic rings (1500-1650 cm⁻¹) and C-H stretching vibrations.

Mass Spectrometry: The mass spectrum (electron ionization) should show a molecular ion

peak [M]⁺ at m/z = 187.
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Applications in Drug Discovery and Agrochemicals
The chemical architecture of 5-(4-methylphenyl)isoxazole-3-carboxaldehyde makes it a highly

attractive starting material for the synthesis of new bioactive molecules.

As a Pharmaceutical Intermediate
The aldehyde group is a versatile functional group that can be readily converted into a wide

array of other functionalities, such as amines (via reductive amination), alcohols (via reduction),

carboxylic acids (via oxidation), and various heterocyclic systems. This allows for the

generation of large libraries of compounds for high-throughput screening.

Anti-inflammatory and Analgesic Agents: The 5-arylisoxazole motif is present in several

known anti-inflammatory compounds. The title compound can serve as a precursor for novel

non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.

Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of

isoxazole derivatives against various cancer cell lines.[3][4] The aldehyde can be used to

synthesize Schiff bases, hydrazones, and other derivatives that may exhibit enhanced

cytotoxic or cytostatic effects.

Neuroprotective Agents: Some isoxazole derivatives have shown promise in the context of

neurodegenerative diseases like Alzheimer's.[9] The aldehyde can be a starting point for

synthesizing molecules that target enzymes such as cholinesterases or BACE1.[9]

Pharmaceutical Applications Agrochemical Applications

5-(4-methylphenyl)isoxazole-
3-carboxaldehyde

Anti-inflammatory Agents

Derivatization

Anticancer Agents

Derivatization

Neuroprotective Agents

Derivatization

Fungicides
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Herbicides

Derivatization
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Figure 3: Potential applications stemming from the core compound.

In Agrochemical Development
The isoxazole ring is also a key component in several commercial pesticides. The development

of new fungicides and herbicides is an ongoing area of research, and 5-(4-

methylphenyl)isoxazole-3-carboxaldehyde provides a scaffold for creating novel active

ingredients with potentially improved efficacy and environmental profiles.

Conclusion and Future Outlook
5-(4-methylphenyl)isoxazole-3-carboxaldehyde is a valuable heterocyclic building block with

significant potential in both pharmaceutical and agrochemical research. Its synthesis is

achievable through well-established chemical transformations, and its reactive aldehyde group

provides a gateway to a vast chemical space of diverse derivatives. While the biological activity

of this specific molecule is yet to be extensively explored in the public domain, the proven track

record of the 5-arylisoxazole scaffold suggests that it is a promising starting point for the

development of novel bioactive compounds. Future research should focus on the synthesis and

screening of derivative libraries to unlock the full therapeutic and commercial potential of this

versatile isoxazole intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-
amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

2. consensus.app [consensus.app]

3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through
Oximes [biolmolchem.com]

4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer
and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1305841?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6768021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6768021/
https://consensus.app/papers/details/ae69dda69d31572aa017424c5ae4390f/
https://www.biolmolchem.com/article_189559.html
https://www.biolmolchem.com/article_189559.html
https://pubmed.ncbi.nlm.nih.gov/33763478/
https://pubmed.ncbi.nlm.nih.gov/33763478/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. scbt.com [scbt.com]

6. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -
isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen
Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. biolmolchem.com [biolmolchem.com]

9. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of
Biological Activities Associated with Alzheimer's Disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to 5-(4-
methylphenyl)isoxazole-3-carboxaldehyde (C11H9NO2)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1305841#iupac-name-for-c11h9no2-
isoxazole-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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